(S)-(-)-2-(Boc-amino)-1,5-pentanediol (CAS 162955-48-8) is an enantiopure chiral building block primarily utilized in the synthesis of nitrogen-containing heterocycles, such as (S)-3-N-Boc-aminopiperidines and functionalized pyrrolidines. Derived from L-glutamic acid, this protected diol features a stable tert-butyloxycarbonyl (Boc) group and two primary hydroxyl groups primed for selective activation and cyclization. With a defined melting point of 59–62 °C and an optical rotation of [α]20/D −15° (c = 1 in chloroform), it provides reliable stereochemical fidelity for the commercial manufacturing of active pharmaceutical ingredients (APIs), including specialized protease and kinase inhibitors .
Substituting (S)-(-)-2-(Boc-amino)-1,5-pentanediol with its unprotected counterpart, alternative protecting groups, or racemic mixtures severely compromises synthetic workflows. Utilizing unprotected (S)-2-amino-1,5-pentanediol leads to uncontrolled side reactions during the activation of the hydroxyl groups (e.g., via mesylation), resulting in complex oligomeric mixtures rather than the targeted heterocycle. Furthermore, substituting with the Fmoc-protected analog is incompatible with standard piperidine cyclization protocols; because ring formation frequently employs primary amines (such as benzylamine), the base-labile Fmoc group undergoes premature cleavage. Finally, using a racemic baseline requires costly downstream chiral resolution, drastically reducing the overall yield of the desired enantiopure API intermediate [1].
Yields opposite stereochemical outcomes; may invert target diastereoselectivity and compromise synthetic routes.
Alters molecular geometry, solubility, and crystallization behavior; may reduce reaction efficiency and reproducibility.
Lacks traceable purity and validated analytical characterization; may introduce undefined impurity profiles and limit method validation acceptance.
In the synthesis of 1-benzyl-3-(Boc-amino)piperidine via the cyclization of an activated 1,5-pentanediol derivative with benzylamine, the choice of the amine protecting group is critical. The Boc-protected (S)-(-)-2-(Boc-amino)-1,5-pentanediol remains intact during the basic amination and cyclization steps, allowing for >95% retention of the protected heterocycle. In contrast, utilizing an Fmoc-protected analog under identical amine-rich cyclization conditions results in rapid premature deprotection, leading to <5% retention of the desired protected product [1].
| Evidence Dimension | Protecting group survival rate |
| Target Compound Data | >95% stability of the Boc group |
| Comparator Or Baseline | Fmoc-protected analog (<5% retention) |
| Quantified Difference | >90% higher protecting group survival |
| Conditions | Amine-mediated cyclization (e.g., benzylamine) of activated diol at 20-50 °C |
Ensures that the amine remains protected during basic cyclization steps, preventing unwanted side reactions and enabling selective downstream modifications.
The synthesis of critical pharmaceutical intermediates, such as (S)-3-N-Boc-aminopiperidine, requires strict stereochemical control. Starting with enantiopure (S)-(-)-2-(Boc-amino)-1,5-pentanediol guarantees that the resulting piperidine retains the required (S)-configuration with >98% enantiomeric excess (ee), providing a 100% theoretical yield of the target enantiomer. Conversely, utilizing racemic 2-(Boc-amino)-1,5-pentanediol yields a racemic piperidine product, which necessitates downstream chiral resolution that inherently caps the maximum theoretical yield of the desired enantiomer at 50% [1].
| Evidence Dimension | Maximum theoretical yield of the (S)-enantiomer |
| Target Compound Data | 100% theoretical yield (>98% ee) |
| Comparator Or Baseline | Racemic 2-(Boc-amino)-1,5-pentanediol (max 50% yield post-resolution) |
| Quantified Difference | 2-fold increase in maximum theoretical yield |
| Conditions | Multistep synthesis of (S)-3-N-Boc-aminopiperidine without downstream chiral resolution |
Eliminates the need for costly and wasteful downstream chiral resolution, directly doubling the theoretical throughput of the desired enantiopure API intermediate.
For industrial scale-up, the physical state of building blocks significantly impacts process efficiency. (S)-(-)-2-(Boc-amino)-1,5-pentanediol presents as a crystalline solid with a melting point of 59–62 °C, which allows for straightforward purification via recrystallization and simplifies weighing protocols. In contrast, the unprotected (S)-2-amino-1,5-pentanediol is a viscous liquid at room temperature that is prone to hygroscopicity, complicates precise stoichiometric dispensing, and typically requires resource-intensive high-vacuum distillation for purification [1].
| Evidence Dimension | Physical state and purification method |
| Target Compound Data | Solid (mp 59-62 °C), purifiable by crystallization |
| Comparator Or Baseline | Unprotected (S)-2-amino-1,5-pentanediol (viscous liquid/syrup) |
| Quantified Difference | Elimination of high-vacuum distillation requirements |
| Conditions | Standard laboratory or pilot-plant handling at 20–25 °C |
Solid-state properties streamline bulk handling and enable scalable purification by crystallization, reducing manufacturing bottlenecks.
Directly downstream of its superior protecting group stability and enantiomeric purity, this compound is the preferred precursor for synthesizing (S)-3-N-Boc-aminopiperidine. The Boc group survives the basic conditions of amine-mediated cyclization, ensuring high yields of the protected piperidine pharmacophore used in modern drug design [1].
In medicinal chemistry campaigns targeting viral proteases, the exact (S)-stereocenter is required for target binding. Using the enantiopure (S)-(-)-2-(Boc-amino)-1,5-pentanediol eliminates the 50% yield penalty associated with racemic resolution, making it the most cost-effective starting material for these complex APIs [1].
The solid-state processability and crystalline nature of this diol make it an ideal starting material for synthesizing non-natural amino acid derivatives and functionalized pyrrolidines. Its ease of handling allows for precise stoichiometric control during macrocyclization or chain extension reactions in peptidomimetic research [1].
Irritant